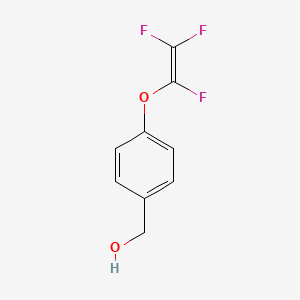

4-(Trfluorovinyloxy)benzyl alcohol

Description

4-(Trifluorovinyloxy)benzyl alcohol (systematic name: [4-(trifluorovinyloxy)phenyl]methanol) is a fluorinated benzyl alcohol derivative characterized by a trifluorovinyl ether (-O-CF₂-CF₂) substituent at the para position of the benzyl alcohol scaffold. These derivatives share a benzyl alcohol backbone modified with electron-withdrawing (e.g., -CF₃, -Cl) or electron-donating (e.g., -OCH₃) groups, which significantly influence their chemical reactivity, stability, and applications .

Properties

Molecular Formula |

C9H7F3O2 |

|---|---|

Molecular Weight |

204.15 g/mol |

IUPAC Name |

[4-(1,2,2-trifluoroethenoxy)phenyl]methanol |

InChI |

InChI=1S/C9H7F3O2/c10-8(11)9(12)14-7-3-1-6(5-13)2-4-7/h1-4,13H,5H2 |

InChI Key |

UFSYWXCINNNKQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CO)OC(=C(F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on the benzyl alcohol scaffold dictate electronic properties and reactivity:

- 4-(Trifluoromethyl)benzyl alcohol (4-TBA) : The -CF₃ group is strongly electron-withdrawing, enhancing the acidity of the hydroxyl group (pKa ~12.5) and stabilizing intermediates in catalytic oxidations .

- 4-Methoxybenzyl alcohol : The -OCH₃ group is electron-donating, reducing acidity (pKa ~15.5) and increasing resistance to oxidation compared to unsubstituted benzyl alcohol .

- 4-Chloro-3-(trifluoromethyl)benzyl alcohol : Combines -Cl and -CF₃ groups, leading to enhanced electrophilicity and utility in cross-coupling reactions .

- 4-(Trifluorovinyloxy)benzyl alcohol (hypothetical) : The trifluorovinyl ether group (-O-CF₂-CF₂) is expected to impart high thermal stability and resistance to hydrolysis, similar to other fluorinated ethers .

Reactivity in Oxidation Reactions

Benzyl alcohols undergo oxidation to benzaldehydes or ketones. Substituents modulate reaction rates:

The electron-withdrawing -CF₃ group in 4-TBA accelerates oxidation, while -OCH₃ slows it due to resonance stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.